molecular formula C20H19N3O5S B2878539 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 898458-28-1

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2878539
CAS No.: 898458-28-1
M. Wt: 413.45
InChI Key: VJEBBXKSABFPPJ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a hybrid structure combining furan, indoline, and nitrobenzenesulfonamide moieties.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c24-23(25)16-7-9-17(10-8-16)29(26,27)21-14-19(20-6-3-13-28-20)22-12-11-15-4-1-2-5-18(15)22/h1-10,13,19,21H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEBBXKSABFPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan-2-yl Intermediate: Starting with a furan derivative, the furan-2-yl group is introduced through a Friedel-Crafts acylation reaction.

    Indoline Synthesis: The indoline moiety is synthesized via a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Coupling Reaction: The furan-2-yl and indoline intermediates are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and indoline moieties can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several sulfonamide derivatives documented in the evidence. Key analogues include:

Compound Name Key Substituents Reference ID
N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide Furan-2-ylmethyl, 4-methylbenzenesulfonamide
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azido groups, 4-methylbenzenesulfonamide
N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide Chloro-nitro-phenylpropyl, 4-methylbenzenesulfonamide
N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide Dimethylamino-furan, nitroacetamide

Spectroscopic and Crystallographic Data

  • NMR and IR Trends: Analogues such as N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide and N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide were characterized via 1H/13C NMR and IR, with sulfonamide S=O stretches typically appearing at 1150–1350 cm⁻¹. The target compound’s nitro group would likely show NO₂ symmetric/asymmetric stretches near 1520 and 1350 cm⁻¹.

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a furan ring, an indole moiety, and a nitrobenzenesulfonamide group. The unique combination of these structural elements contributes to its biological properties.

PropertyValue
Molecular Formula C₁₅H₁₅N₃O₄S
Molecular Weight 305.36 g/mol
CAS Number 2229113-06-6

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to modulation of enzymatic activities or receptor interactions.

Biological Activity

Recent studies have highlighted the compound's potential as an anti-plasmodial agent. For instance, in vitro evaluations demonstrated significant activity against Plasmodium falciparum, with IC₅₀ values indicating potent effects on the parasite's lifecycle stages:

CompoundIC₅₀ (µg/mL)Activity Stage
This compound5.4Mature-stage trophozoites
Control22.0Ring-stage parasites

These findings suggest that the compound exhibits greater susceptibility towards mature-stage trophozoites than towards ring-stage parasites, indicating a selective mode of action.

Case Studies

  • In Vitro Evaluation : A study conducted on various derivatives of sulfonamides showed that this compound had a favorable safety profile, exhibiting minimal cytotoxicity against human-derived cell lines while maintaining efficacy against malaria parasites .
  • Docking Studies : In silico studies using molecular docking simulations revealed that the compound binds effectively to the active site of dihydrofolate reductase in P. falciparum, with a binding affinity of -10.4 kcal/mol. This interaction suggests a mechanism where the compound could inhibit critical metabolic pathways in the parasite .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique structural features that enhance its bioactivity:

CompoundStructural FeaturesNotable Activity
N-(pyridin-2-ylmethyl)furan-2-carboxamidePyridine ring instead of indoleModerate anti-plasmodial
4-NitrobenzenesulfonamideLacks furan and indole moietiesGeneral antibacterial

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